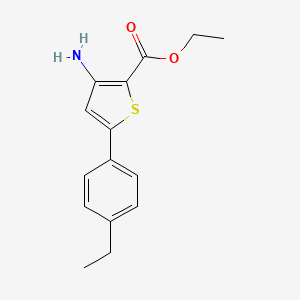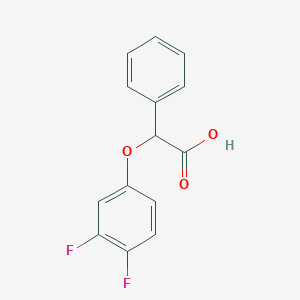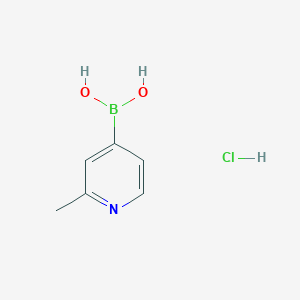
(2-甲基吡啶-4-基)硼酸盐酸盐
描述
(2-Methylpyridin-4-yl)boronic acid hydrochloride is an organoboron compound with the molecular formula C6H8BNO2·HCl. It is a derivative of pyridine, where a boronic acid group is attached to the 4-position of the 2-methylpyridine ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
科学研究应用
(2-Methylpyridin-4-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: Applied in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers
作用机制
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups during these reactions.
Mode of Action
(2-Methylpyridin-4-yl)boronic acid hydrochloride likely participates in Suzuki-Miyaura (SM) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki-miyaura coupling reactions , it may influence the synthesis of various organic compounds, thereby affecting multiple biochemical pathways.
Pharmacokinetics
It is known that the compound is a white to gray to yellow powder or crystals , suggesting it may have solid-state properties that could influence its bioavailability.
Result of Action
It is used as a reagent in the preparation of certain derivatives, suggesting it may contribute to the synthesis of these compounds .
Action Environment
The action, efficacy, and stability of (2-Methylpyridin-4-yl)boronic acid hydrochloride can be influenced by various environmental factors. For instance, it is recommended to be stored in a refrigerator , indicating that temperature can affect its stability. Furthermore, its efficacy in Suzuki-Miyaura coupling reactions may be influenced by the presence of other reactants and the specific conditions of the reaction .
生化分析
Biochemical Properties
(2-Methylpyridin-4-yl)boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases and other enzymes that contain active site serine residues. This compound interacts with enzymes by forming reversible covalent bonds with the serine hydroxyl group in the active site, leading to enzyme inhibition. Additionally, (2-Methylpyridin-4-yl)boronic acid hydrochloride can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .
Cellular Effects
(2-Methylpyridin-4-yl)boronic acid hydrochloride has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression. Additionally, (2-Methylpyridin-4-yl)boronic acid hydrochloride can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of (2-Methylpyridin-4-yl)boronic acid hydrochloride involves its ability to form covalent bonds with the active site serine residues of enzymes, leading to enzyme inhibition. This compound can also bind to other biomolecules through hydrogen bonding and hydrophobic interactions, resulting in changes in their activity and function. Furthermore, (2-Methylpyridin-4-yl)boronic acid hydrochloride can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Methylpyridin-4-yl)boronic acid hydrochloride can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that (2-Methylpyridin-4-yl)boronic acid hydrochloride can have lasting effects on cellular function, particularly in terms of enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of (2-Methylpyridin-4-yl)boronic acid hydrochloride vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, (2-Methylpyridin-4-yl)boronic acid hydrochloride can cause adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects .
Metabolic Pathways
(2-Methylpyridin-4-yl)boronic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in cellular metabolism. This compound can affect metabolic flux and metabolite levels by inhibiting specific enzymes and altering the activity of metabolic pathways. For example, (2-Methylpyridin-4-yl)boronic acid hydrochloride can inhibit enzymes involved in the proteasome pathway, leading to changes in protein degradation and turnover .
Transport and Distribution
Within cells and tissues, (2-Methylpyridin-4-yl)boronic acid hydrochloride is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in specific cellular compartments, influencing its localization and activity. The transport and distribution of (2-Methylpyridin-4-yl)boronic acid hydrochloride can affect its overall effectiveness and impact on cellular function .
Subcellular Localization
The subcellular localization of (2-Methylpyridin-4-yl)boronic acid hydrochloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other cellular compartments, where it exerts its effects on enzyme activity and cellular function. The localization of (2-Methylpyridin-4-yl)boronic acid hydrochloride can also affect its stability and degradation within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpyridin-4-yl)boronic acid hydrochloride typically involves the reaction of 4-bromo-2-methylpyridine with tri-n-butylborate in the presence of a base such as n-butyllithium. The reaction is carried out under an inert atmosphere, usually nitrogen, at low temperatures around -68 to -70°C. The intermediate product is then hydrolyzed with dilute hydrochloric acid to yield (2-Methylpyridin-4-yl)boronic acid hydrochloride .
Industrial Production Methods
Industrial production methods for (2-Methylpyridin-4-yl)boronic acid hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.
化学反应分析
Types of Reactions
(2-Methylpyridin-4-yl)boronic acid hydrochloride primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, making it suitable for a wide range of functional groups .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Conditions: Mild temperatures (room temperature to 100°C), inert atmosphere (nitrogen or argon), aqueous or organic solvents (e.g., ethanol, toluene).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
相似化合物的比较
Similar Compounds
(2-Methylpyridin-4-yl)boronic acid: The parent compound without the hydrochloride salt.
4-Pyridinylboronic acid: A similar compound where the methyl group is absent.
2-Methyl-4-pyridineboronic acid: Another derivative with slight structural variations.
Uniqueness
(2-Methylpyridin-4-yl)boronic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various synthetic applications .
属性
IUPAC Name |
(2-methylpyridin-4-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c1-5-4-6(7(9)10)2-3-8-5;/h2-4,9-10H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPKICOTZKTBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674663 | |
| Record name | (2-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861905-97-7 | |
| Record name | Boronic acid, (2-methyl-4-pyridinyl)-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861905-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid](/img/structure/B1420371.png)
![4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid](/img/structure/B1420372.png)
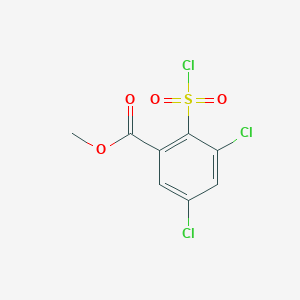
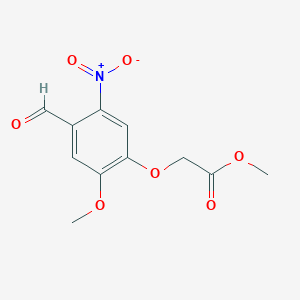
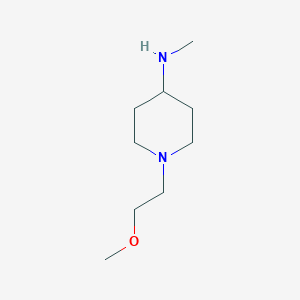
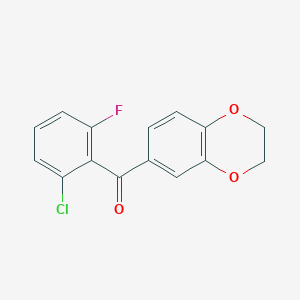
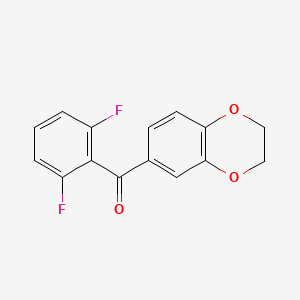

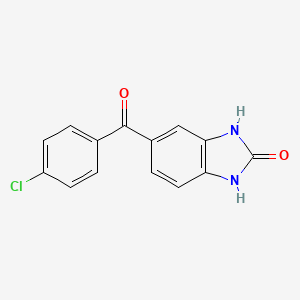
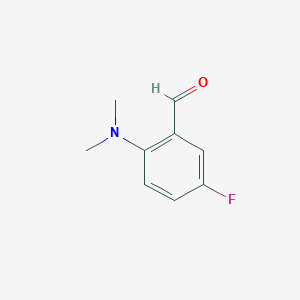
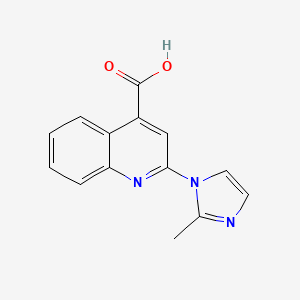
![4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1420390.png)
